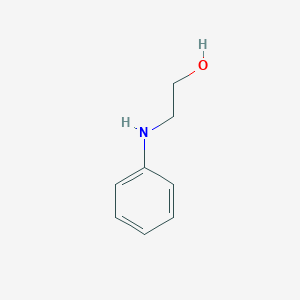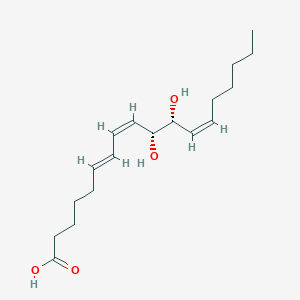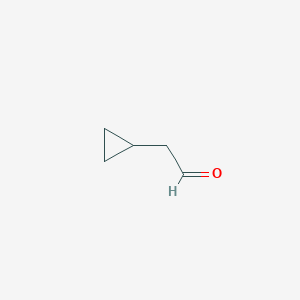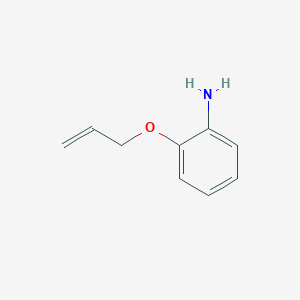
2-アニリノエタノール
概要
説明
2-Anilinoethanol, also known as anilinoethanol or anethol, is an organic compound that is used in a wide range of applications, from laboratory experiments to industrial processes. It is a colorless liquid with a sweet, pungent odor and is soluble in water and alcohol. 2-Anilinoethanol is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to acting as a catalyst in chemical reactions.
科学的研究の応用
電気重合
2-アニリノエタノールは、電気重合プロセスで使用されて、導電性ポリマーを生成します。これらのポリマーは、ポリアニリンとそのコポリマーなど、電気化学的方法を使用して合成されます。 2-アニリノエタノールの添加は、加工性と接着性を向上させますが、電気活性、導電率、および抵抗を低下させる可能性があります .これらの材料は、制御された電気的特性と生体試薬の負荷能力により、バイオセンサーの製造において特に重要です。
バイオセンサー開発
2-アニリノエタノールから誘導される導電性ポリマーは、さまざまなバイオセンサーの開発に役立ちます。これらのポリマーの表面形態と導電率は、センサーアプリケーションにとって重要です。なぜなら、それらは均一で多孔質の表面と高い導電率を有している必要があります。 2-アニリノエタノール含有量が増加すると、ポリマーフィルムの親水性が増加し、これはバイオセンサーアプリケーションに有利です .
アフィニティベースのテンプレート固定表面インプリント
2-アニリノエタノールは、高容量のボロン酸アフィニティベースのテンプレート固定表面インプリントシリカナノ粒子の作成に役割を果たします。これらのナノ粒子は、牛乳や鶏肉などの複雑なサンプル中のリンコマイシンの迅速、選択的、効率的な抽出および定量のために設計されています。 シリカ上のインプリントコーティングの厚さは、2-アニリノエタノールの濃度に正比例し、インプリントプロセスにおけるその重要性を示しています .
抗菌剤分析
食品安全の分野では、2-アニリノエタノール関連のナノ粒子は、食品中のリンコマイシンなどの抗菌剤を検出および定量するために使用されます。 このアプリケーションは、牛乳や鶏肉などの一般的に消費されるアイテムの安全性確保にとって重要です。これらのアイテムでは、抗菌剤の残留物は健康上のリスクをもたらす可能性があります .
材料科学
材料科学では、2-アニリノエタノールは、特定の特性を持つポリマーの合成に関与しています。これらの特性には、コーティングや複合材料に不可欠な接着性の向上などがあります。 2-アニリノエタノール含有量によって影響を受けるポリマーの親水性は、吸湿性または耐湿性を必要とするアプリケーションにおける重要な要素です .
化学合成
2-アニリノエタノールは、化学合成の試薬としても使用されます。これは、さらなる反応と誘導体化を可能にする官能基を持つため、さまざまな化学化合物のビルディングブロックとして役立ちます。 この汎用性は、合成有機化学において貴重な化合物となっています .
作用機序
Target of Action
2-Anilinoethanol, also known as N-Phenylethanolamine, is a chemical compound that is commonly used in various industries . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It can be used to produce drugs such as analgesics, antipyretics, and anti-inflammatory agents .
Mode of Action
The mode of action of 2-Anilinoethanol varies depending on its application. In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of drugs . It undergoes various chemical reactions to form the desired pharmaceutical compounds .
Biochemical Pathways
2-Anilinoethanol is involved in several biochemical pathways. In the textile industry, 2-Anilinoethanol is used as a dye intermediate . It reacts with other chemicals to form dyes that can bind to fabrics and textiles, resulting in the desired color . In the rubber industry, this compound acts as a vulcanization accelerator . It reacts with sulfur and other chemicals to cross-link the polymer chains in rubber, improving its strength and elasticity .
Pharmacokinetics
It is known that the compound has a boiling point of approximately 230 degrees celsius . It is a good solvent for many organic compounds and can be used as a reagent in various chemical reactions . It is also known for its ability to act as a reducing agent and can undergo oxidation reactions .
Result of Action
The molecular and cellular effects of 2-Anilinoethanol’s action depend on its application. In the pharmaceutical industry, it forms the desired pharmaceutical compounds through various chemical reactions . In the textile industry, it forms dyes that can bind to fabrics and textiles . In the rubber industry, it improves the properties of rubber, such as its strength and elasticity .
Action Environment
The action, efficacy, and stability of 2-Anilinoethanol can be influenced by environmental factors. For instance, the compound’s electroactivity, conductivity, and resistance are reduced with increased 2-Anilinoethanol content in the copolymer, though the processability and adhesion properties improve . The hydrophilicity of the polymer film obtained has increased with increasing 2-Anilinoethanol content .
Safety and Hazards
将来の方向性
2-Anilinoethanol has potential applications in the field of biosensors due to its properties when used in the electropolymerization process . With increased 2-Anilinoethanol content in the copolymer, its electroactivity, conductivity, and resistance are reduced, though the processability and adhesion properties improve .
生化学分析
Biochemical Properties
The biochemical properties of 2-Anilinoethanol are not fully understood yet. It is known that 2-Anilinoethanol can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for human olfactory UDP-glucuronosyltransferase
Cellular Effects
It has been suggested that 2-Anilinoethanol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 2-Anilinoethanol can interact with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Anilinoethanol in animal models
Metabolic Pathways
It is known that 2-Anilinoethanol can interact with enzymes and cofactors
特性
IUPAC Name |
2-anilinoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGATWIBSKHFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059550 | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS] | |
| Record name | N-Phenylethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
122-98-5 | |
| Record name | N-(2-Hydroxyethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ANILINOETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-anilinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630DL2N96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:
- Spectroscopic Data: While the provided papers don't delve into detailed spectroscopic characterization, they do mention the use of FTIR spectroscopy to confirm the presence of 2-anilinoethanol in copolymers and to analyze its structure. [, , , ]
A: 2-Anilinoethanol is primarily studied as a monomer for synthesizing polymers with various properties. Research shows its incorporation into polymers like polyaniline and chitosan can influence the final material's solubility, conductivity, and electrochemical stability. [, , , , , ] For example, copolymers of 2-anilinoethanol and aniline exhibit solubility in various organic solvents. [] Its use as an antioxidant in color photographic developers is also noted, where it demonstrates improved developer stability under storage conditions. []
A: While the provided research doesn't explicitly mention the use of computational chemistry for studying 2-anilinoethanol, one study utilizes density functional theory calculations to support the proposed mechanism of nitrogen-oxygen Smiles rearrangement observed in the gas phase for deprotonated 2-(N-methylanilino)ethanol and morpholinylbenzoic acid derivatives. [] Further computational studies could provide insights into its reactivity, electronic properties, and potential applications.
A: While the provided articles don't specifically address SHE regulations for 2-anilinoethanol, it's crucial to handle it with caution. It's known to cause methemoglobinemia, [] highlighting the need for appropriate safety measures during handling and use. Always refer to the latest Safety Data Sheets (SDS) and follow recommended safety protocols.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benz[a]anthracene-d12](/img/structure/B49388.png)



![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)


